

TP-004: A Methionine Aminopeptidase 2 (MetAP2) Inhibitor

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Compound of Interest

Compound Name: TP-004

Cat. No.: B8103447

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TP-004 is a potent and reversible inhibitor of methionine aminopeptidase 2 (MetAP2).[1] MetAP2 is a metalloprotease that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine. Inhibition of MetAP2 has been explored as a therapeutic strategy in oncology and other diseases characterized by excessive angiogenesis.

Pharmacodynamics

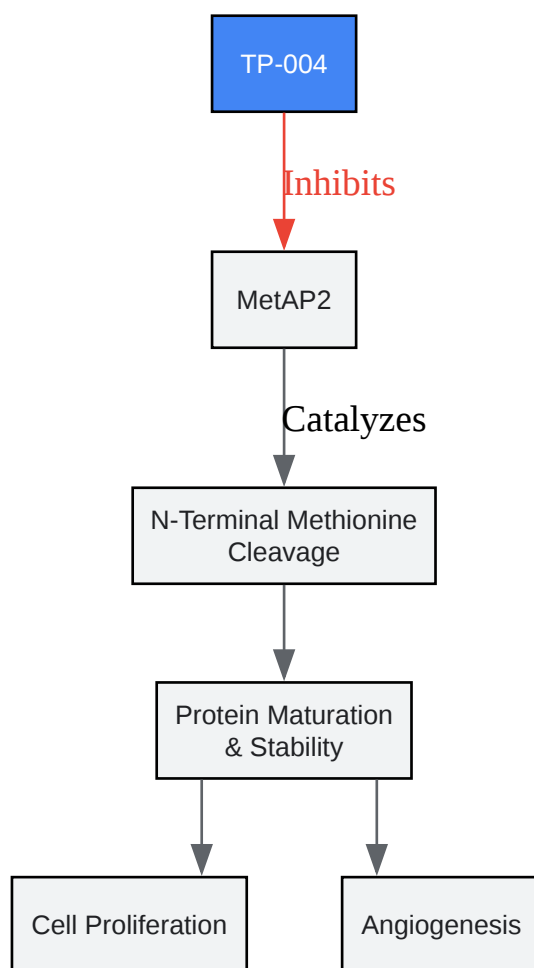
The primary pharmacodynamic effect of **TP-004** is the inhibition of MetAP2 enzymatic activity.

Table 1: In Vitro Pharmacodynamic Profile of **TP-004**

Parameter	Value	Species	Assay Type
IC ₅₀ (MetAP2)	6 nM	Not Specified	Biochemical Assay

Data sourced from MedchemExpress.[1]

MetAP2 inhibition by **TP-004** is upstream of processes that regulate protein synthesis and stability, which can impact cell proliferation and angiogenesis. A simplified representation of this relationship is provided below.



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Caption: **TP-004** inhibits MetAP2, disrupting protein maturation and downstream cellular processes.

Pharmacokinetics

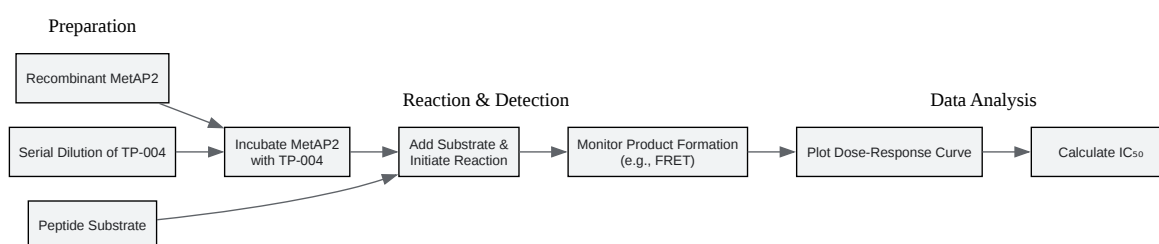
Detailed pharmacokinetic parameters for **TP-004** are not widely available in the public domain at this time. Further investigation into non-clinical and clinical study data would be required to populate a comprehensive pharmacokinetic profile.

Experimental Protocols

MetAP2 Inhibition Assay (Biochemical)

A representative biochemical assay to determine the IC_{50} of **TP-004** against MetAP2 would likely involve the following steps:

- Enzyme and Substrate Preparation: Recombinant human MetAP2 and a synthetic peptide substrate with an N-terminal methionine are prepared in a suitable buffer system.
- Compound Dilution: **TP-004** is serially diluted to a range of concentrations.
- Incubation: MetAP2 is incubated with the various concentrations of **TP-004** for a predetermined period to allow for binding.
- Reaction Initiation: The peptide substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.
- Detection: The cleavage of the N-terminal methionine is monitored over time. This can be achieved using various detection methods, such as fluorescence resonance energy transfer (FRET) or mass spectrometry.
- Data Analysis: The rate of reaction at each inhibitor concentration is calculated and plotted against the logarithm of the inhibitor concentration. The IC_{50} value is then determined by fitting the data to a suitable dose-response curve.



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Caption: Workflow for a typical in vitro MetAP2 inhibition assay.

TPT-004: A Tryptophan Hydroxylase 1 (TPH1) Inhibitor

TPT-004 is a next-generation inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[2] By reducing peripheral serotonin levels, TPT-004 is being investigated for the treatment of conditions such as pulmonary arterial hypertension (PAH).[2]

Pharmacodynamics

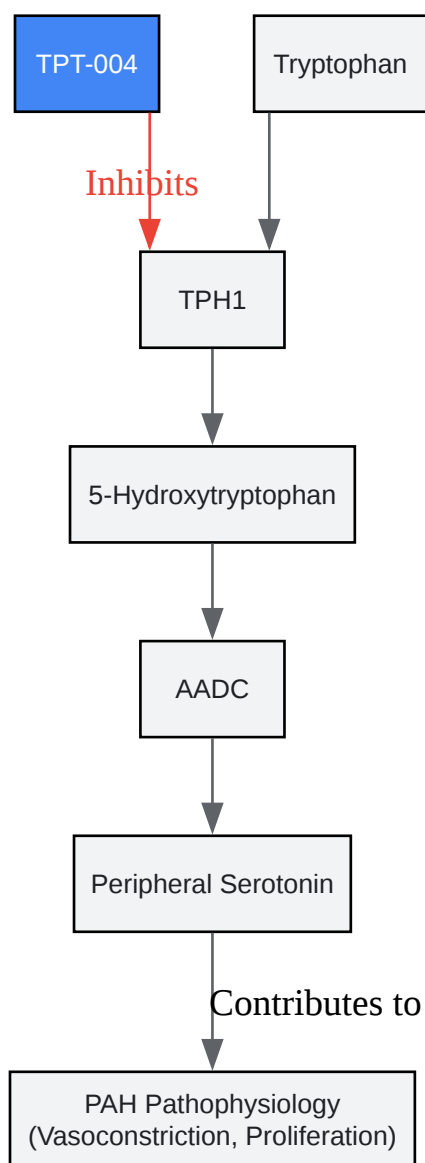
The primary pharmacodynamic effect of TPT-004 is the reduction of peripheral serotonin synthesis, leading to beneficial effects in models of PAH.

Table 2: In Vivo Pharmacodynamic Effects of TPT-004 in a Rat Model of PAH

Parameter	Vehicle Group	TPT-004 Group	P-value
Systolic Pulmonary Artery Pressure (mmHg)	79.2	63.4	0.0251
Diastolic Pulmonary Artery Pressure (mmHg)	33.7	30.1	0.0781
Pulmonary Pulse Pressure (mmHg)	45.4	33.3	0.031
Pulmonary Vascular Resistance (mmHg/mL per min)	87.9	70.4	0.1643
Survival Rate	83.3% (10/12)	91.7% (11/12)	Not Reported

Data from a study in the Sugén-Hypoxia (SuHx) rat model of PAH.[2]

TPT-004 acts by inhibiting TPH1, which in turn reduces the production of serotonin in the periphery. Elevated peripheral serotonin is implicated in the pathophysiology of PAH through its effects on pulmonary artery smooth muscle cells.



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Caption: TPT-004 inhibits TPH1, reducing peripheral serotonin and its impact on PAH.

Pharmacokinetics

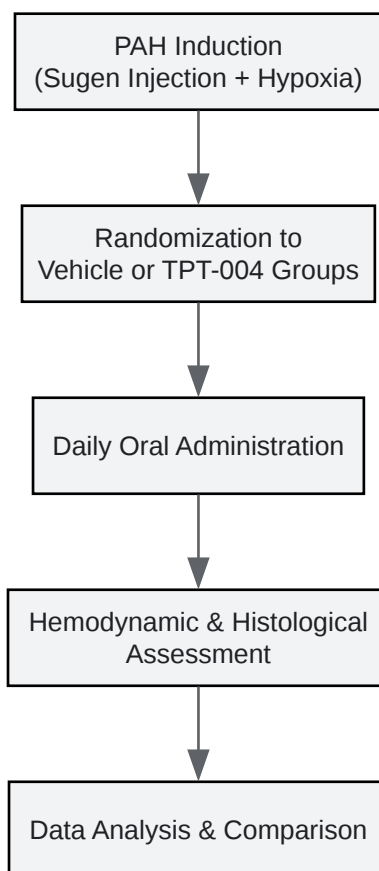
While specific pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life for TPT-004 are not detailed in the provided search results, the studies indicate it is orally bioavailable and was administered as an oral monotherapy in the rat model.^[2]

Experimental Protocols

Sugen-Hypoxia (SuHx) Rat Model of Pulmonary Arterial Hypertension

The efficacy of TPT-004 was evaluated in the SuHx rat model, a standard preclinical model for severe PAH.^[2]

- **Model Induction:** Male Sprague Dawley rats are injected with a single dose of the VEGF receptor antagonist, Sugen 5416 (Su5416). Following the injection, the animals are housed in a hypoxic environment (e.g., 10% oxygen) for a period of several weeks (e.g., 3 weeks).
- **Return to Normoxia and Treatment:** After the hypoxic period, the rats are returned to normal air conditions (normoxia) and randomly assigned to treatment groups (e.g., vehicle control or TPT-004).
- **Drug Administration:** TPT-004 is administered orally on a daily basis for a specified duration (e.g., several weeks).
- **Hemodynamic Assessment:** At the end of the treatment period, right heart catheterization is performed to measure hemodynamic parameters such as pulmonary artery pressure and right ventricular systolic pressure.
- **Histopathological Analysis:** Lung and heart tissues are collected for histological examination to assess vascular remodeling and right ventricular hypertrophy.
- **Data Analysis:** Hemodynamic and histological data are compared between the TPT-004 treated group and the vehicle control group to determine the therapeutic efficacy of the compound.



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Caption: Experimental workflow for the Sugen-Hypoxia (SuHx) rat model of PAH.

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References

- 1. medchemexpress.com [medchemexpress.com]
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